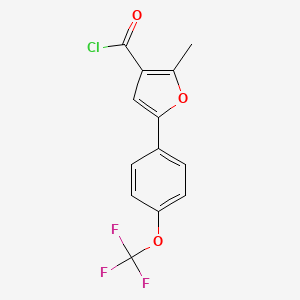

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride

Description

Properties

IUPAC Name |

2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O3/c1-7-10(12(14)18)6-11(19-7)8-2-4-9(5-3-8)20-13(15,16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJDZGOQOSDCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Introduction of the Trifluoromethoxy-phenyl Group: This step involves the Friedel-Crafts acylation reaction, where the furan ring is acylated with 4-trifluoromethoxy-benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.

Formation of the Carbonyl Chloride Group: The final step involves converting the carboxylic acid group to a carbonyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.

Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.

Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, or thiols under basic or neutral conditions.

Major Products

Oxidation: 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid.

Reduction: 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-methanol.

Substitution: Various amides, esters, and thioesters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactive carbonyl chloride group makes it a valuable building block for creating diverse chemical libraries for drug discovery and material science.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates, making derivatives of this compound promising for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests. Additionally, it may find applications in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride depends on its specific application. In drug design, it may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride is compared to structurally analogous compounds, focusing on substituent effects, reactivity, and documented uses.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The trifluoromethoxy group in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogs like furyloxyfen . This increases electrophilicity at the carbonyl chloride, favoring reactivity in acylation reactions . In contrast, the phosphonate group in the pyrimidine-linked furan derivative (from ) introduces hydrolytic stability and chelating properties, making it suitable for medicinal chemistry applications .

Reactivity and Stability: The carbonyl chloride group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), unlike ether-linked compounds such as furyloxyfen, which are designed for environmental stability in herbicides . Fluorinated substituents (e.g., CF₃O) improve thermal and oxidative stability compared to non-fluorinated furans, as seen in pesticide-related analogs .

Research Findings and Gaps

- Synthetic Utility : The compound’s role in forming amides or esters is well-documented in commercial contexts , but peer-reviewed studies on its catalytic applications or mechanistic pathways are sparse.

- Toxicological Data: As highlighted in , fluorinated furans often require rigorous safety profiling. No explicit studies on this compound’s toxicity or environmental impact were identified in the provided evidence.

Biological Activity

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride (CAS: 1858242-00-8) is an organic compound with significant potential in medicinal chemistry and agricultural applications. This compound features a furan ring substituted with a trifluoromethoxy phenyl group and a carbonyl chloride group, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H8ClF3O3

- Molar Mass : 304.65 g/mol

- IUPAC Name : 2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carbonyl chloride

The biological activity of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride is attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances metabolic stability and bioavailability, making derivatives of this compound promising candidates for therapeutic applications. The carbonyl chloride moiety allows for nucleophilic attack by various biological molecules, potentially leading to enzyme inhibition or receptor modulation.

Biological Activity Overview

Recent studies have highlighted the compound's potential in several areas:

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. The presence of halogen substituents, particularly trifluoromethoxy groups, has been associated with enhanced antibacterial and antifungal properties.

Anticancer Potential

The compound has been explored for its anticancer properties. Studies suggest that structural modifications can lead to significant variations in efficacy against cancer cell lines. For instance, derivatives have shown IC50 values lower than standard chemotherapeutics in certain breast cancer models.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | MDA-MB-231 | 31 | |

| Derivative B | C6 Glioblastoma | <10 |

Case Studies

- Antimicrobial Efficacy : In a study comparing various compounds with trifluoromethoxy substitutions, 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin, indicating its potential as an alternative treatment option.

- Anticancer Activity : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death. This mechanism was attributed to the compound's ability to disrupt redox homeostasis within the cells.

Q & A

Basic: What are the key considerations for synthesizing 2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride, and how can thermochemical data optimize this process?

Methodological Answer:

Synthesis typically involves Friedel-Crafts acylation or carboxylation of the furan ring, followed by functionalization with trifluoromethoxy groups. Optimization requires monitoring reaction kinetics and thermodynamics. For example, thermochemical constants (e.g., sublimation enthalpy, formation enthalpy) can guide temperature adjustments and solvent selection to improve yield . Catalytic efficiency and moisture sensitivity (due to the acyl chloride group) must also be controlled using inert atmospheres and anhydrous solvents.

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should spectral contradictions be resolved?

Methodological Answer:

Use a combination of:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.

- IR spectroscopy to identify carbonyl (C=O, ~1750 cm⁻¹) and C-F stretches.

- Mass spectrometry (EI-MS) for molecular ion validation. Compare fragmentation patterns with NIST reference data to resolve contradictions, such as unexpected peaks due to isotopic abundance of chlorine or fluorine . Cross-validate with elemental analysis for stoichiometric consistency.

Advanced: How can computational modeling predict the reactivity of this acyl chloride in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model the electrophilicity of the carbonyl carbon and the influence of the trifluoromethoxy group on electron density. For example, the electron-withdrawing trifluoromethoxy substituent enhances electrophilicity, accelerating reactions with amines or alcohols. Compare computed activation energies with experimental kinetic data to refine reaction conditions (e.g., solvent polarity, temperature) .

Advanced: What thermodynamic properties (e.g., sublimation enthalpy) are critical for purification, and how are they experimentally determined?

Methodological Answer:

Sublimation enthalpy (ΔsubH) is vital for vacuum sublimation purification. Determine this via thermogravimetric analysis (TGA) or calorimetry. For instance, ΔsubH values for structurally similar furancarboxylic acids (e.g., 2-methyl-5-(4-methylphenyl)-3-furancarboxylic acid) range from 90–110 kJ/mol, guiding sublimation temperature ranges (120–150°C under reduced pressure) . Differential Scanning Calorimetry (DSC) can further validate phase transitions.

Advanced: How do steric and electronic effects of the trifluoromethoxy group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethoxy group’s strong electron-withdrawing nature directs electrophilic attacks to the para position of the phenyl ring. Steric hindrance from the methyl group on the furan ring may limit accessibility to certain reagents. Use Hammett substituent constants (σ values) to predict reaction sites and optimize catalysts (e.g., Pd-based systems for Suzuki coupling) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Moisture control: Store under argon or nitrogen due to the acyl chloride’s hydrolysis sensitivity.

- Ventilation: Use fume hoods to prevent inhalation of toxic fumes (e.g., HCl release during reactions).

- Personal protective equipment (PPE): Acid-resistant gloves and goggles are mandatory.

Advanced: How can discrepancies in reported melting points or purity data be systematically addressed?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. Conduct:

- Recrystallization trials with varying solvents (e.g., hexane/ethyl acetate mixtures).

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.

- X-ray crystallography to identify polymorphs. Cross-reference with literature (e.g., NIST data for analogous compounds) to validate findings .

Advanced: What strategies mitigate decomposition during long-term storage or thermal stress?

Methodological Answer:

- Stabilizers: Add radical scavengers (e.g., BHT) to inhibit autoxidation.

- Temperature control: Store at –20°C in amber vials to reduce photolytic degradation.

- Thermal stability assays: Use accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.